2-Methoxy-5-(trifluoromethoxy)benzyl bromide CAS number
2-Methoxy-5-(trifluoromethoxy)benzyl bromide CAS number
An In-Depth Technical Guide to 2-Methoxy-5-(trifluoromethoxy)benzyl bromide
CAS Number: 478484-53-6
This technical guide provides a comprehensive overview of 2-Methoxy-5-(trifluoromethoxy)benzyl bromide, a key intermediate in pharmaceutical and medicinal chemistry. This document details its chemical and physical properties, outlines a general synthetic approach, and discusses its potential applications in drug discovery.
Chemical and Physical Properties
2-Methoxy-5-(trifluoromethoxy)benzyl bromide, also known by its IUPAC name 2-(bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene, is a substituted benzyl bromide derivative.[1] Its structure incorporates a methoxy group and a trifluoromethoxy group on the benzene ring, which can significantly influence its reactivity and the properties of molecules synthesized from it.
A summary of its key quantitative data is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 478484-53-6 | [1] |
| IUPAC Name | 2-(bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene | [1] |
| Molecular Formula | C₉H₈BrF₃O₂ | [] |
| Molecular Weight | 285.06 g/mol | [] |
| Boiling Point | 245.6°C at 760 mmHg | [] |
| Density | 1.554 g/cm³ | [] |
Synthesis and Experimental Protocols
General Experimental Protocol: Radical Bromination of a Benzyl Precursor
This protocol describes a generalized method for the synthesis of a benzyl bromide from a substituted toluene.
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Materials:
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Substituted Toluene (e.g., 2-Methoxy-5-(trifluoromethoxy)toluene)
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N-Bromosuccinimide (NBS)
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Radical Initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide)
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Anhydrous Solvent (e.g., Carbon Tetrachloride or Cyclohexane)
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Inert Gas (e.g., Argon or Nitrogen)
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Procedure:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted toluene and the anhydrous solvent.
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Add N-Bromosuccinimide (typically 1.1 equivalents) and a catalytic amount of the radical initiator to the flask.
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Flush the apparatus with an inert gas.
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Heat the reaction mixture to reflux under the inert atmosphere. The reaction is often initiated by light, so a lamp may be used.
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Monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).
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Once the reaction is complete, cool the mixture to room temperature.
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Filter the mixture to remove the succinimide byproduct.
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Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
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Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
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Remove the solvent under reduced pressure to yield the crude benzyl bromide.
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Purify the product by a suitable method, such as distillation under reduced pressure or column chromatography.
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Logical Workflow for Synthesis and Purification:
Applications in Drug Development
2-Methoxy-5-(trifluoromethoxy)benzyl bromide is a valuable building block in medicinal chemistry. The presence of the trifluoromethoxy group is of particular interest as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound serves as a precursor for introducing the 2-methoxy-5-(trifluoromethoxy)benzyl moiety into a larger molecule.
While specific signaling pathways directly modulated by this compound are not documented, its derivatives are of interest in the development of various therapeutic agents. For instance, substituted benzyl groups are common pharmacophores in a wide range of biologically active molecules.
Potential Therapeutic Areas:
The structural motifs present in this molecule are found in compounds investigated for a variety of diseases. The general workflow for utilizing such a building block in a drug discovery program is outlined below.
At present, there is no publicly available information linking 2-Methoxy-5-(trifluoromethoxy)benzyl bromide or its direct derivatives to specific biological signaling pathways. Further research and publication in the field of medicinal chemistry are required to elucidate its precise roles and mechanisms of action in a biological context.
